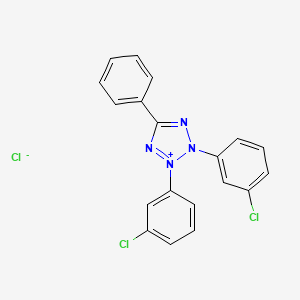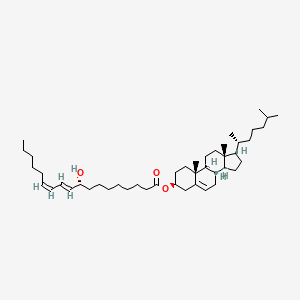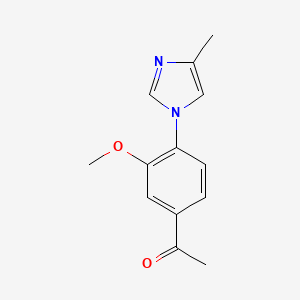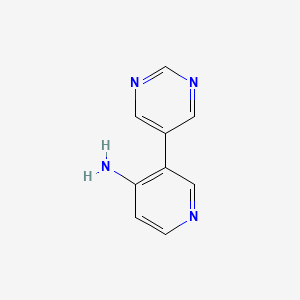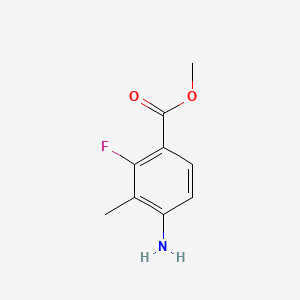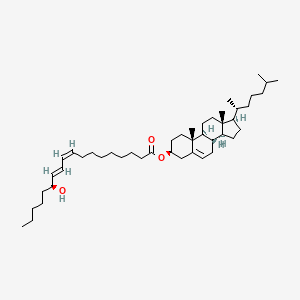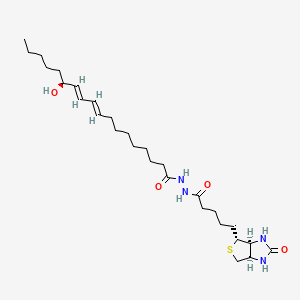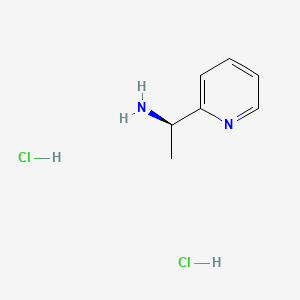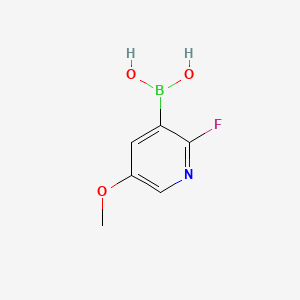
2-Fluoro-5-methoxypyridine-3-boronic acid
Übersicht
Beschreibung
“2-Fluoro-5-methoxypyridine-3-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-methoxypyridine-3-boronic acid” is1S/C6H7BFNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “2-Fluoro-5-methoxypyridine-3-boronic acid” are not available, boronic acids are known to be involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxypyridine-3-boronic acid” is a solid compound . It has a molecular weight of 170.94 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- The synthesis of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines demonstrates the utility of boronic acid derivatives in enhancing reactivity under ambient conditions. This research highlights the impact of substituents on the catalyst's performance, indicating potential applications in green chemistry and catalysis (Arnold et al., 2008).
Fluorescence Quenching Studies
- The fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols has been studied, showing the potential of these compounds in developing fluorescence-based sensors. This research contributes to understanding the photophysical properties of boronic acid derivatives and their applications in sensor design (Geethanjali et al., 2015).
Interactions with Biological Molecules
- Studies on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars demonstrate its potential in biosensor applications. The research shows how structural changes in sugars influence binding affinity, suggesting applications in glucose monitoring and other areas where specific sugar interactions are crucial (Bhavya et al., 2016).
Versatile Synthesis Applications
- Research on the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoro-3-pyridylboronic acid demonstrates the utility of boronic acid derivatives in the synthesis of complex organic molecules. This work showcases the potential for creating a wide range of functional materials for various applications (Sutherland & Gallagher, 2003).
Analytical Chemistry and Sensor Development
- The development of fluorinated boronic acid-appended bipyridinium salts for diol recognition and discrimination via (19)F NMR barcodes illustrates the innovative use of boronic acid derivatives in analytical chemistry. This research opens up possibilities for the selective detection and differentiation of bioanalytes in complex mixtures, leveraging the unique properties of boronic acids for sensing applications (Axthelm et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGFLRVPERPDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxypyridine-3-boronic acid | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)
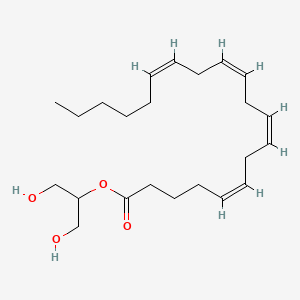
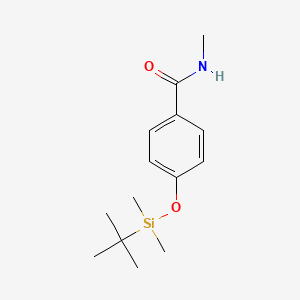
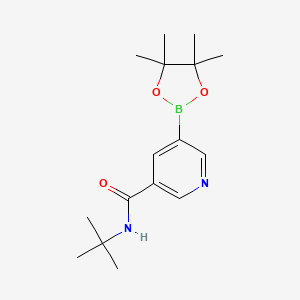
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)
